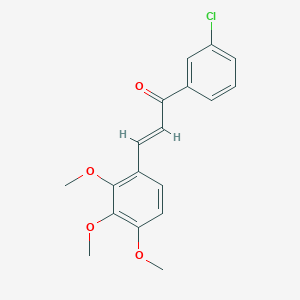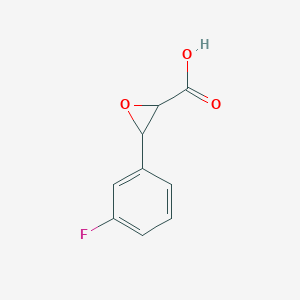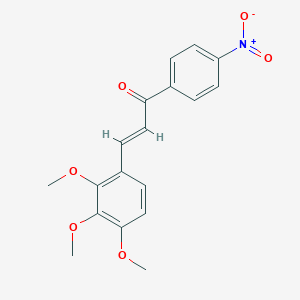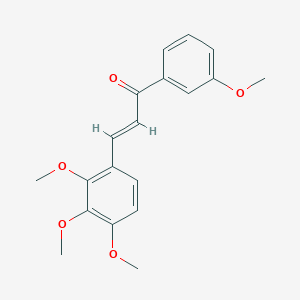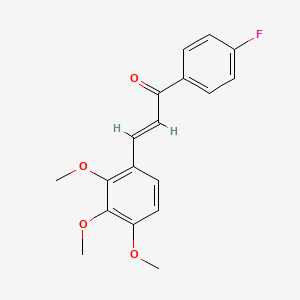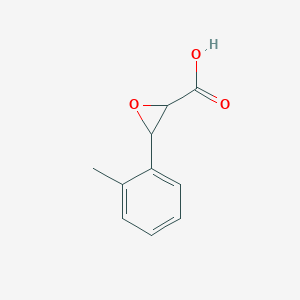
3-(2-Methylphenyl)oxirane-2-carboxylic acid
説明
3-(2-Methylphenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C10H10O3 . It is a chemical building block used in life science research .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxirane .Physical and Chemical Properties Analysis
The molecular weight of this compound is 178.188 .科学的研究の応用
Synthesis and Biological Activity : A series of 2-(phenylalkyl)oxirane-2-carboxylic acids, which includes compounds structurally similar to 3-(2-Methylphenyl)oxirane-2-carboxylic acid, has been synthesized. These compounds have shown remarkable blood glucose-lowering activities in fasted rats. Substituents like Cl or CF3 on the phenyl ring and a chain length of three to five carbon atoms lead to the most effective substances in this class (Eistetter & Wolf, 1982).
Radiochemistry and Imaging : Research has been conducted on the synthesis, purification, and radiolabeling of derivatives of this compound for potential use in medical imaging. This includes the development of radioiodinated compounds, which can be used for diagnostic imaging (Abbas, Hankes, & Feinendegen, 1990).
Chemical Synthesis and Rearrangements : Novel synthetic approaches have been developed to create derivatives of this compound. These methods are efficient and yield high-quality compounds that are useful in the synthesis of other chemical entities, such as anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Modeling and Reaction Studies : Investigations into the transformation of various carbonyl compounds to form substituted oxiranes, aziridines, and azirines have been conducted. These studies include both theoretical (DFT and MP2 computations) and experimental approaches, providing insights into the chemical properties and potential applications of oxirane compounds (Gridnev et al., 2019).
Biological Applications : Oxirane compounds with a carboxylic group, such as this compound, have been synthesized and evaluated for their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Safety and Hazards
特性
IUPAC Name |
3-(2-methylphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLMYLXWODDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)
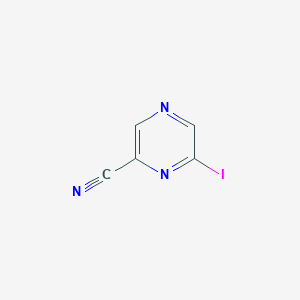
![tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3096585.png)

